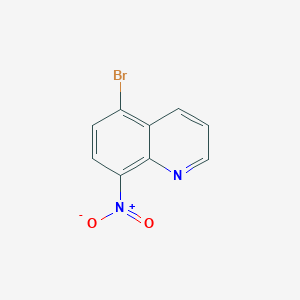

5-Bromo-8-nitroquinoline

Vue d'ensemble

Description

5-Bromo-8-nitroquinoline is a compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Bromo-8-nitroquinoline, has been a subject of interest in medicinal and industrial chemistry . Traditional and green synthetic approaches have been used, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .

Molecular Structure Analysis

The InChI code for 5-Bromo-8-nitroquinoline is 1S/C9H5BrN2O2/c10-7-3-4-8 (12 (13)14)9-6 (7)2-1-5-11-9/h1-5H . This code provides a specific textual identifier for the compound’s molecular structure.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

5-Bromo-8-nitroquinoline: A Comprehensive Analysis of Scientific Research Applications

Anticancer Agent Development: Quinoline derivatives, including 5-Bromo-8-nitroquinoline, have been studied for their potential as anticancer agents. They have shown activity against various cancer cell lines, such as lung, cervical, colon, liver, and breast cancer cells .

Drug Discovery Scaffold: The quinoline structure serves as a vital scaffold in drug discovery due to its versatility in synthetic organic chemistry. It plays a significant role in the development of new medicinal compounds .

Safety and Hazards

Safety information for 5-Bromo-8-nitroquinoline indicates that it should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

The synthesis of quinoline derivatives, including 5-Bromo-8-nitroquinoline, continues to be a field of interest, particularly in the development of greener and more sustainable chemical processes . The broad spectrum of bio-responses exhibited by quinoline derivatives suggests potential for further exploration in drug discovery programs .

Mécanisme D'action

Target of Action

Quinoline derivatives, to which 5-bromo-8-nitroquinoline belongs, are known to interact with a wide range of biological targets due to their versatile applications in medicinal and industrial chemistry .

Mode of Action

Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This allows them to interact with various biological targets, leading to a broad spectrum of bio-responses .

Biochemical Pathways

Quinoline derivatives are known to impact a variety of biochemical pathways, contributing to their broad spectrum of bio-responses .

Result of Action

A series of cyano, bromo, methoxy, and nitro groups-substituted quinoline were synthesized and evaluated for their anticancer activity against various cancer cell lines . This suggests that 5-Bromo-8-nitroquinoline may have potential anticancer activity.

Propriétés

IUPAC Name |

5-bromo-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELNBLNDYLAJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342426 | |

| Record name | 5-Bromo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-8-nitroquinoline | |

CAS RN |

176967-80-9 | |

| Record name | 5-Bromo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

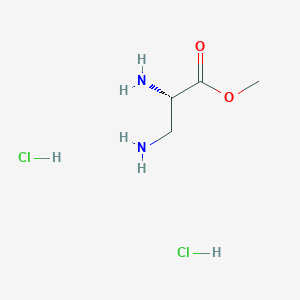

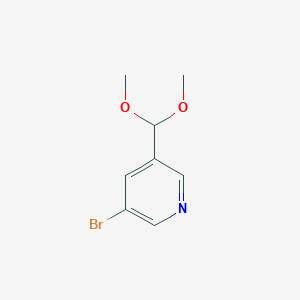

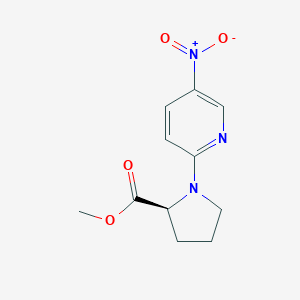

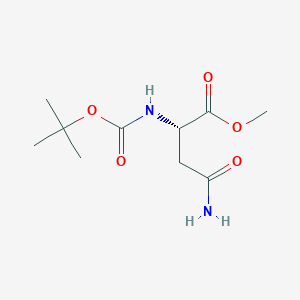

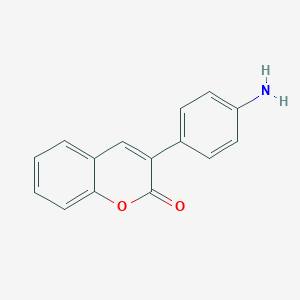

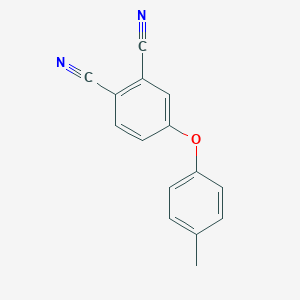

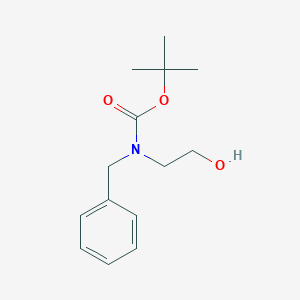

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 5-bromo-8-nitroquinoline structure in the development of new antimalarial drugs?

A1: The 5-bromo-8-nitroquinoline scaffold serves as a crucial starting point for synthesizing a series of primaquine analogs. Primaquine is a known antimalarial drug, and these structural analogs aim to improve upon its efficacy and safety profile. The research focuses on substituting the 5-bromo position with various phenoxy groups and modifying the 2-position with benzyloxy or methoxy groups [, ]. This approach explores the structure-activity relationship (SAR) to identify compounds with enhanced antimalarial activity.

Q2: What were the key findings regarding the antimalarial activity of these 5-bromo-8-nitroquinoline derivatives?

A2: The studies highlighted two specific compounds, 39 and 45, exhibiting promising activity against the Plasmodium yoenii parasite in mice. Notably, a single oral dose of 100 mg/kg of these compounds resulted in the elimination of parasites in 80% and 90% of the infected mice, respectively []. Further investigation into compound 45 revealed its effectiveness at even lower doses, with 80% of mice clearing the parasite at a single dose of 20 mg/kg. Importantly, this compound displayed lower acute toxicity in mice compared to primaquine, suggesting a potentially improved safety profile []. These findings underscore the potential of 5-bromo-8-nitroquinoline derivatives as a source for developing novel antimalarial treatments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)